Product packaging for Azelamide monoethanolamine(Cat. No.:CAS No. 242132-61-2)

Azelamide monoethanolamine

Cat. No.: B12669922
CAS No.: 242132-61-2
M. Wt: 231.29 g/mol
InChI Key: VEDNSEZGQMNNER-UHFFFAOYSA-N
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Description

Contextualization of Azelamide Monoethanolamine within the Ethanolamide Class

This compound is chemically classified as an ethanolamide. tiiips.com Ethanolamides are amides formed from the reaction of a carboxylic acid with an ethanolamine (B43304). tiiips.comcosmileeurope.eu In this specific case, the dicarboxylic acid, azelaic acid, is linked to monoethanolamine via a stable amide bond. vulcanchem.com This structure places it within the broader category of non-ionic surfactants, specifically as an alcohol amide. surfactant.top

The key characteristics of this compound that distinguish it within its class include enhanced water solubility and a different irritation profile compared to azelaic acid, while retaining the biological activities of the parent molecule. healthchems.comulprospector.com It is recognized in cosmetic science for its functions as a cleansing agent, foam booster, and viscosity controller. tiiips.comcosmileeurope.eu The presence of the monoethanolamine (MEA) group, a primary amine, is central to its chemical identity and function. tiiips.com

Table 1: Physicochemical Properties of this compound

Property Value / Description Reference
IUPAC Name 9-(2-hydroxyethylamino)-9-oxononanoic acid vulcanchem.comnih.gov
CAS Number 242132-61-2 surfactant.topnih.gov
Molecular Formula C11H22N2O3 surfactant.top
Molecular Weight 230.30 g/mol surfactant.top
Appearance Solid surfactant.top
Solubility Soluble in water surfactant.top

| Classification | Non-ionic surfactant | surfactant.top |

Theoretical Foundations for Investigating this compound in Advanced Functional Materials

The theoretical interest in this compound for advanced functional materials stems from its molecular structure and resulting properties. Its amphiphilic nature, possessing both hydrophilic (from the carboxylic acid and ethanolamine groups) and lipophilic (from the carbon chain) characteristics, makes it a candidate for surface modification of nanomaterials. vulcanchem.comnih.gov

The resulting this compound-functionalized gold nanoparticles (Au-MEA NPs) are considered a new type of advanced functional material or "biological nanomaterial," engineered for specific therapeutic purposes. nih.gov The functionalization is intended to create a more biocompatible and effective delivery system for treating skin conditions. researchgate.net

Current Research Trajectories and Knowledge Gaps Pertaining to this compound

Current research is actively exploring the practical applications of the theoretical foundations discussed above. The primary trajectory is the development and testing of Au-MEA NPs for treating chronic inflammatory skin diseases. nih.govnih.gov A recent 2024 study detailed the synthesis of these nanoparticles and their application in mouse models of psoriasis and rosacea. nih.govnih.gov The findings from this research are significant, indicating that the functionalized nanoparticles exhibit enhanced stability and permeability compared to conventional citrate-capped gold nanoparticles. nih.gov

Mechanistically, this research suggests that Au-MEA NPs exert a therapeutic effect by modulating the local inflammatory environment. nih.gov They were found to reduce pro-inflammatory mediators in keratinocytes, a process linked to the promotion of superoxide (B77818) dismutase (SOD) activity and the inhibition of matrix metalloproteinase-9 (MMP9) activity. nih.govnih.gov

Table 2: Summary of Research Findings on this compound-Functionalized Gold Nanoparticles (Au-MEA NPs)

Research Area Finding Significance Reference
Synthesis Au-MEA NPs were successfully synthesized via a ligand exchange method on citrate-capped gold nanoparticles (Au-CA NPs). Provides a method for creating new functional nanomaterials. nih.govnih.gov
In Vivo Efficacy Transdermal application of Au-MEA NPs gel effectively treated psoriasis-like and rosacea-like skin inflammation in mouse models. Demonstrates potential as a topical therapeutic for inflammatory skin diseases. nih.govnih.gov
Mechanism of Action Au-MEA NPs were found to promote the activity of SOD and reduce the activity of MMP9 in keratinocytes. Elucidates the biological pathway through which the nanoparticles reduce inflammation. nih.govnih.gov

| Physical Properties | Au-MEA NPs showed improved stability and skin permeation compared to Au-CA NPs. | Overcomes key limitations of traditional topical drug delivery systems. | nih.govnih.gov |

Despite these promising advancements, significant knowledge gaps remain. The investigation into this compound as a functional component of nanoparticles is very recent, with its biological function in enhancing AuNPs not having been reported prior to the aforementioned 2024 study. nih.gov Therefore, the full scope of its potential in materials science is largely unexplored. Further research is needed to understand the long-term behavior of these functionalized nanoparticles in biological systems. premierscience.com The precise interactions between the Azelamide MEA ligand and skin components at a molecular level also warrant deeper investigation to fully optimize its use in advanced drug delivery systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO4 B12669922 Azelamide monoethanolamine CAS No. 242132-61-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-(2-hydroxyethylamino)-9-oxononanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c13-9-8-12-10(14)6-4-2-1-3-5-7-11(15)16/h13H,1-9H2,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDNSEZGQMNNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)NCCO)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178909
Record name Azelamide monoethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242132-61-2
Record name Azelamide monoethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0242132612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azelamide monoethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZELAMIDE MONOETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2NP04VHSG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Derivatization Strategies for Azelamide Monoethanolamine

Established Reaction Pathways for Ethanolamide Synthesis

The synthesis of ethanolamides, including azelamide monoethanolamine, can be broadly categorized into direct acylation, trans-acylation, and enzymatic amidification. cir-safety.org Each pathway offers distinct advantages and is selected based on desired purity, reaction conditions, and environmental impact.

Direct Acylation with Free Carboxylic Acids

Direct acylation involves the reaction of a carboxylic acid with an amine to form an amide. In the context of this compound, this entails the direct condensation of azelaic acid with monoethanolamine. cir-safety.org

A conventional industrial protocol for this synthesis involves a two-step process. Initially, azelaic acid is activated by reacting it with thionyl chloride to form the more reactive azelaoyl chloride. This intermediate is then treated with monoethanolamine in an anhydrous solvent like dichloromethane (B109758) under a nitrogen atmosphere. The reaction typically proceeds at a temperature of 40–50°C for 6–8 hours. This method can yield crude this compound with an efficiency of 78–85%. Subsequent purification through vacuum distillation to remove solvents and recrystallization from an ethanol/water mixture can achieve a purity of over 99%. vulcanchem.com

More environmentally friendly approaches, such as solvent-free mechanochemical synthesis, have also been developed. This "green chemistry" method involves ball milling azelaic acid and monoethanolamine in a 1:1 molar ratio with a catalytic amount of sodium carbonate. This process can achieve a 92% yield in just 2 hours, offering a significant reduction in energy consumption compared to traditional thermal methods. vulcanchem.com

Trans-Acylation utilizing Fatty Acid Esters

Trans-acylation, also known as aminolysis, presents an alternative route to amide formation, starting from an ester rather than a free carboxylic acid. cir-safety.orgscispace.com This method can be particularly advantageous in certain solvents to avoid the formation and precipitation of an ion-pair between the carboxylic acid and the amine, which can limit reaction kinetics. nih.gov

In this process, a fatty acid ester, such as a methyl or ethyl ester of azelaic acid, is reacted with monoethanolamine. scispace.comnih.gov The reaction can be carried out at elevated temperatures, for instance, in sealed ampules at 140°C for 2 hours, to produce the desired ethanolamide in good yields. scispace.com This method is often favored for its efficiency and the potential for simpler purification of the final product. scispace.com

The use of fatty acid ethyl esters in a solvent like acetonitrile (B52724) has been shown to accelerate the reaction without significantly affecting the selectivity towards the desired monoacylated ethanolamide. nih.gov This strategy, however, may not be as effective in non-polar solvents like n-hexane where the solubilities of ethanolamine (B43304) and its ion-pair with the acid are similar. nih.gov

Enzymatic Amidification Processes for Monoacylated Ethanolamines

Enzymatic synthesis offers a highly selective and environmentally benign route to produce monoacylated ethanolamines. cir-safety.orgcapes.gov.br Lipases, a class of enzymes that typically catalyze the hydrolysis of fats, can be employed to catalyze the formation of amide bonds under mild conditions. nih.govresearchgate.net

The condensation of a primary amine like ethanolamine with a fatty acid can be optimized for the selective formation of the amide surfactant. nih.gov The selectivity of this enzymatic reaction is often dependent on the solubility of the intermediate amide; continuous precipitation of this product can minimize the formation of diacylated byproducts. nih.govresearchgate.net Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are frequently used catalysts for these reactions. nih.govresearchgate.netconicet.gov.ar

Enzymatic amidification can be performed through either direct acylation of the free acid or trans-acylation from an ester. cir-safety.org In the direct method, an equimolar ratio of the fatty acid and ethanolamine is used. cir-safety.org Upon completion, the enzyme can be filtered off, and the product isolated by solvent evaporation. cir-safety.org The trans-acylation approach using an ester in a suitable solvent can lead to high yields of N-acyl ethanolamine in a short time. For example, in acetonitrile with a high substrate loading, a selective production of 92 mole percent N-acyl ethanolamine was observed in only 1.5 hours. nih.gov

Advanced Functionalization of this compound onto Nanomaterials

The unique chemical properties of this compound make it a suitable ligand for the surface functionalization of nanomaterials, thereby imparting new functionalities and enhancing their properties for specific applications.

Synthesis of this compound-Functionalized Gold Nanoparticles (Au-MEA NPs)

This compound has been successfully used to functionalize gold nanoparticles (AuNPs), creating a novel nanomaterial with enhanced stability and permeability. dntb.gov.uanih.govnih.gov These Au-MEA NPs are synthesized from citrate-capped gold nanoparticles (Au-CA NPs) through a ligand exchange process. dntb.gov.uanih.govsciprofiles.com

The synthesis of Au-MEA NPs is achieved via a straightforward ligand exchange method driven by a concentration gradient. nih.gov The process begins with the preparation of Au-CA NPs, typically by the reduction of chloroauric acid with sodium citrate (B86180) in an aqueous solution near boiling point. nih.gov

To perform the ligand exchange, a concentrated solution of this compound is added to the dispersion of Au-CA NPs. nih.gov The mixture is then incubated with uniform agitation for approximately 24 hours at 30°C. nih.gov During this time, the this compound molecules displace the citrate ions on the surface of the gold nanoparticles. dntb.gov.uanih.gov This successful attachment is visually indicated by a color change of the solution from wine-red to blue and can be confirmed by analytical techniques such as UV-Vis spectroscopy, which shows a characteristic red-shift in the absorption peak. nih.gov

The resulting Au-MEA NPs have been shown to possess a morphology identical to the precursor Au-CA NPs, with an average diameter of around 15 nm. nih.gov However, the surface functionalization with this compound leads to improved stability and permeability properties compared to the original citrate-capped nanoparticles. nih.govnih.gov

Principles of Concentration Gradient-Driven Ligand Incorporation

Concentration gradient-driven ligand incorporation is a fundamental principle exploited in the surface modification of nanomaterials, such as the functionalization of gold nanoparticles with this compound. nih.gov This process relies on the thermodynamic tendency of a system to move towards equilibrium. When a high concentration of a new ligand (in this case, this compound) is introduced to a colloidal dispersion of nanoparticles stabilized by a different, more weakly bound ligand (e.g., citrate), the new ligand will spontaneously begin to replace the original one on the nanoparticle surface. nih.gov

The driving force for this exchange is the significant difference in concentration between the free this compound in the solution and the ligands already on the nanoparticle surface. The system seeks to minimize this gradient, resulting in the incorporation of the high-concentration ligand. nih.gov

In a specific application, citrate-capped gold nanoparticles (Au-CA NPs) were functionalized to create this compound-functionalized gold nanoparticles (Au-MEA NPs). nih.gov This was achieved by adding a high-concentration solution of this compound to a dispersion of the Au-CA NPs. nih.gov The mixture was then incubated with agitation to facilitate the exchange process, allowing the this compound ligands to attach to the surface of the gold nanoparticles. nih.gov The success of this ligand substitution was confirmed by a visible color change in the solution and by analytical techniques such as UV-Vis spectroscopy, which showed a characteristic shift in the absorption peak. nih.gov

Table 2: Parameters for Concentration Gradient-Driven Synthesis of Au-MEA NPs

Parameter Value
Nanoparticle Dispersion Au-CA NPs (~2.05 mM)
Ligand Solution Azelamide MEA (542.6 mM)
Volume Ratio (Ligand:NP) 1:1 v/v
Incubation Temperature 30°C
Incubation Time ~24 hours
Agitation Uniform agitation
Reference nih.gov

Molecular and Cellular Mechanisms of Action of Azelamide Monoethanolamine Functionalized Systems

Investigation of Inflammatory Cascade Modulation in Cellular Models

Research into Azelamide Monoethanolamine, particularly when functionalized with gold nanoparticles (Au-MEA NPs), has revealed significant modulatory effects on inflammatory pathways in cellular models. In vitro studies utilizing human keratinocyte cell lines (HaCaT) stimulated with tumor necrosis factor-alpha (TNF-α) have served as a key model for investigating these mechanisms. nih.govresearchgate.net These functionalized systems have demonstrated a capacity to counteract inflammatory responses through multiple molecular pathways. nih.govresearchgate.net

This compound-functionalized systems have been shown to effectively reduce the production of key pro-inflammatory mediators in keratinocytes. nih.govresearchgate.net In TNF-α-stimulated HaCaT cells, treatment with these systems leads to a notable decrease in the expression and secretion of inflammatory cytokines. nih.gov The underlying mechanism involves the modulation of critical signaling pathways, including the I-kappaB kinase/NF-kappaB (NF-κB) signaling pathway, which is a central regulator of inflammation. nih.govresearchgate.net By influencing these pathways, this compound helps to suppress the cellular inflammatory response. nih.gov

A key aspect of the anti-inflammatory action of this compound-functionalized systems is their ability to enhance the activity of crucial antioxidant enzymes. nih.govresearchgate.net Specifically, they have been observed to promote the enzymatic activity of Superoxide (B77818) Dismutase (SOD). nih.govresearchgate.net SOD is a vital antioxidant enzyme that catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen and hydrogen peroxide, thereby protecting cells from oxidative stress-induced damage. nih.govcellbiolabs.com By bolstering SOD activity, this compound contributes to the reduction of reactive oxygen species (ROS) that can otherwise perpetuate the inflammatory cycle. nih.govresearchgate.net

The degradation of the extracellular matrix (ECM) is a critical component of inflammatory processes, facilitated by enzymes such as Matrix Metalloproteinases (MMPs). nih.govmdpi.com this compound-functionalized systems have demonstrated the ability to inhibit the activity of Matrix Metalloproteinase-9 (MMP-9). nih.govresearchgate.net MMP-9, also known as gelatinase B, is a zinc-dependent endopeptidase involved in tissue remodeling and the progression of inflammation. nih.govmdpi.com By inhibiting MMP-9 activity, this compound helps to preserve the integrity of the extracellular matrix and mitigate a key process in inflammatory skin conditions. nih.govresearchgate.net

Mechanism of ActionTargetObserved Effect in Cellular ModelsReference
Inflammatory Mediator ProductionPro-inflammatory Cytokines (e.g., TNF-α regulated)Attenuation nih.govresearchgate.net
Antioxidant Enzyme ActivitySuperoxide Dismutase (SOD)Promotion nih.govresearchgate.net
Extracellular Matrix RegulationMatrix Metalloproteinase-9 (MMP-9)Inhibition nih.govresearchgate.net

Exploration of Metabolic Transformation Pathways

The metabolic fate of this compound within biological systems is an area of ongoing exploration, with a primary focus on its susceptibility to enzymatic hydrolysis. The chemical structure of the compound, specifically its amide bond, suggests potential pathways for metabolic transformation.

This compound belongs to the ethanolamide class of compounds, which are characterized by a secondary amide structure. cir-safety.org Enzymes known as amidases (or amidohydrolases) are responsible for catalyzing the hydrolysis of amide bonds. wikipedia.org These enzymes are widespread in biological systems and play a crucial role in the metabolism of various amide-containing compounds. wikipedia.orgresearchgate.net It is hypothesized that amidases present in human skin could potentially convert ethanolamides like this compound into their constituent molecules: the corresponding fatty acid (azelaic acid) and ethanolamine (B43304). cir-safety.org

A specific and well-characterized amidase is Fatty Acid Amide Hydrolase (FAAH). nih.govnih.gov FAAH is an integral membrane enzyme known to be present in human skin. cir-safety.org This enzyme plays a primary role in terminating the signaling of endogenous fatty acid amides, such as the endocannabinoid anandamide, by hydrolyzing them into their respective fatty acid and ethanolamine components. nih.govuniprot.orgcaymanchem.com Given its function and presence in the skin, FAAH is considered a prime candidate for the potential metabolic cleavage of the amide bond in this compound. cir-safety.org The action of FAAH would break down the molecule, regulating its activity and contributing to its biological processing. cir-safety.orgnih.gov

Potential for Hydrolysis by Amidase Enzymes in Biological Systems

Advanced Cellular Profiling Techniques

Advanced cellular profiling techniques have been instrumental in elucidating the molecular and cellular mechanisms of action of this compound-functionalized systems. These sophisticated methods have provided critical insights into the compound's interactions with cellular components and its influence on key biological pathways, particularly in the context of skin inflammation.

Proteomic Analysis for Identification of Protein Targets and Pathways

Proteomic analysis has been employed to unravel the therapeutic mechanisms of this compound-functionalized gold nanoparticles (Au-MEA NPs). nih.govresearchgate.netnih.govcolab.wscitexs.com This powerful technique allows for the large-scale study of proteins, providing a comprehensive view of the cellular proteins and pathways that are modulated by the compound.

In studies investigating the effects of Au-MEA NPs on skin inflammation, proteomics was used to identify differentially expressed proteins (DEPs) in affected tissues. researchgate.net The analysis of these proteins helps in constructing a detailed picture of the biological processes influenced by this compound.

Table 1: Differentially Expressed Proteins Identified by Proteomic Analysis

Regulation Protein Function
Downregulated MMP9 Matrix metalloproteinase-9, involved in tissue remodeling and inflammation.

This table is a representative example based on the described research findings.

Gelatin Zymography for Enzyme Activity Assessment

Gelatin zymography is a specialized technique used to assess the activity of gelatinases, a class of enzymes that includes matrix metalloproteinases (MMPs) such as MMP9. nih.govresearchgate.netnih.govcolab.wscitexs.com These enzymes are known to play a significant role in inflammatory processes and tissue degradation.

Research has demonstrated that this compound-functionalized gold nanoparticles (Au-MEA NPs) can inhibit the enzymatic activity of MMP9. nih.govresearchgate.netnih.govcolab.wscitexs.com Gelatin zymography experiments, performed on conditioned media from cell cultures, have visually confirmed a reduction in MMP9 activity in the presence of Au-MEA NPs. nih.govresearchgate.net

Gene Expression Analysis via Real-Time Polymerase Chain Reaction (RT-PCR)

Real-time polymerase chain reaction (RT-PCR) is a sensitive method used to quantify gene expression levels. This technique has been utilized to measure the messenger RNA (mRNA) levels of specific genes of interest in response to treatment with this compound-functionalized systems.

In studies on TNF-α stimulated keratinocytes, quantitative real-time RT-PCR was employed to measure the mRNA levels of MMP9. nih.gov The results of these analyses have provided quantitative data on how this compound modulates the expression of genes involved in inflammatory pathways at the transcriptional level. nih.gov

Cellular Inflammatory Response Models (e.g., TNF-α Stimulated Keratinocytes)

To investigate the anti-inflammatory properties of this compound, in vitro models of cellular inflammation are utilized. A common and relevant model involves the use of human keratinocyte cell lines, such as HaCaT cells, stimulated with tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.netnih.govcolab.wscitexs.com TNF-α is a pro-inflammatory cytokine that mimics an inflammatory state in these skin cells.

In this model, this compound-functionalized gold nanoparticles (Au-MEA NPs) have been shown to reduce the production of pro-inflammatory mediators in keratinocytes. nih.govresearchgate.netnih.govcolab.wscitexs.com This demonstrates the compound's ability to attenuate the inflammatory cascade initiated by TNF-α, highlighting its potential therapeutic effects in inflammatory skin conditions. nih.govresearchgate.netnih.gov

Preclinical Pharmacological Investigations of Azelamide Monoethanolamine Functionalized Nanoparticles

In Vivo Efficacy Studies in Animal Models of Inflammatory Skin Conditions

The therapeutic potential of Au-MEA NPs has been investigated in established murine models of psoriasis and rosacea. These studies aimed to evaluate the ability of topically applied Au-MEA NPs to mitigate the clinical signs of these inflammatory skin disorders.

Imiquimod-induced psoriasiform dermatitis is a widely used animal model that mimics the key pathological features of human psoriasis. In this model, the topical application of a gel containing Au-MEA NPs demonstrated a significant therapeutic effect. nih.govresearchgate.net Treatment with Au-MEA NPs led to a noticeable reduction in the characteristic symptoms of psoriasis-like skin lesions.

Mechanistically, it was found that Au-MEA NPs contribute to the amelioration of psoriatic inflammation by inhibiting the activity of matrix metalloproteinase 9 (MMP9) and promoting the activity of superoxide (B77818) dismutase (SOD). nih.govresearchgate.net MMP9 is known to be elevated in psoriatic lesions and plays a role in the progression of the disease. nih.gov Conversely, SOD is an antioxidant enzyme, and its enhanced activity helps to counteract oxidative stress, a contributing factor in psoriasis.

Interactive Data Table: Efficacy of Au-MEA NPs in Imiquimod-Induced Psoriasiform Dermatitis

Treatment Group Key Findings Implied Therapeutic Outcome
Au-MEA NPs Gel Significant reduction in psoriasis-like skin lesions. Effective in mitigating psoriatic symptoms.
Au-MEA NPs Gel Inhibition of MMP9 activity. Reduction in inflammation and disease progression.
Au-MEA NPs Gel Promotion of SOD activity. Attenuation of oxidative stress-related damage.

Rosacea is a chronic inflammatory skin disease, and its pathogenesis is linked to the overexpression of the antimicrobial peptide LL37. In a murine model where rosacea-like skin inflammation was induced by LL37, the transcutaneous application of Au-MEA NPs gel for five days resulted in a significant improvement of the rosacea-like phenotype. nih.govresearchgate.net

Interactive Data Table: Efficacy of Au-MEA NPs in LL37-Induced Rosacea-Like Skin Inflammation

Treatment Group Key Findings Implied Therapeutic Outcome
Au-MEA NPs Gel Significant improvement in rosacea-like phenotypes. Effective in reducing the clinical signs of rosacea.
Au-MEA NPs Gel Lower redness score and reduced area of erythema. Amelioration of visible inflammatory symptoms.
Au-MEA NPs Gel Inhibition of MMP9 activity and promotion of SOD activity. Counteraction of key pathological inflammatory pathways.

Comparative Analysis of Functionalized vs. Unfunctionalized Nanoparticle Efficacy in Preclinical Models

To ascertain the specific contribution of Azelamide Monoethanolamine functionalization to the therapeutic efficacy, comparative studies were conducted between Au-MEA NPs and unfunctionalized, citrate-capped gold nanoparticles (Au-CA NPs). nih.govresearchgate.net

In both the imiquimod-induced psoriasis and LL37-induced rosacea models, Au-MEA NPs demonstrated superior therapeutic efficacy compared to Au-CA NPs. nih.gov In the rosacea model, the Au-MEA NPs gel was significantly more effective at improving the rosacea-like phenotype than the blank gel and the Au-CA NPs gel. nih.gov This enhanced efficacy is attributed to the improved stability and skin permeation properties of the Au-MEA NPs. nih.govresearchgate.net

The functionalization with this compound appears to be crucial for the enhanced therapeutic potential of the gold nanoparticles, enabling them to more effectively reach their target and exert their anti-inflammatory effects.

Interactive Data Table: Comparative Efficacy of Functionalized vs. Unfunctionalized Nanoparticles

Nanoparticle Type Model Comparative Efficacy Key Advantages of Functionalization
Au-MEA NPs vs. Au-CA NPs Imiquimod-Induced Psoriasis Au-MEA NPs showed greater therapeutic effect. Better stability and skin permeation. nih.govresearchgate.net
Au-MEA NPs vs. Au-CA NPs LL37-Induced Rosacea Au-MEA NPs were more effective in reducing redness and erythema. nih.gov Enhanced delivery and therapeutic action.

Advanced Permeation and Delivery System Research for Azelamide Monoethanolamine Conjugates

Mechanisms of Enhanced Transcutaneous Permeation

The primary challenge in transdermal delivery is overcoming the stratum corneum, the outermost layer of the epidermis. This layer, often described as a "brick and mortar" structure, consists of corneocytes (bricks) embedded in a lipid matrix (mortar), presenting a significant barrier to the penetration of external substances. nih.gov

Several factors influence the ability of a compound to bypass the stratum corneum. For Azelamide monoethanolamine conjugates, such as those with gold nanoparticles (Au-MEA NPs), the surface modification is a key determinant of enhanced permeation. nih.gov

Molecular Properties: The physicochemical properties of a drug, including its lipophilicity and molecular size, significantly affect its ability to penetrate the skin. nih.gov

Vehicle and Formulation: The vehicle in which the active compound is delivered can alter the solubility and partitioning of the drug into the skin. nih.gov this compound itself acts as an anionic surfactant, which can influence the formulation's interaction with the skin barrier. nih.gov

Skin Hydration: Increased hydration of the stratum corneum can enhance the penetration of both hydrophilic and lipophilic substances. nih.govnih.gov

Structural Alteration of Stratum Corneum: Some permeation enhancers function by disordering the highly organized lipid structure of the stratum corneum, thereby increasing its fluidity and permeability. nih.govnih.gov

In a study involving gold nanoparticles, functionalization with this compound resulted in nanoparticles with better stability and permeation properties compared to conventional citrate-capped gold nanoparticles. nih.gov This suggests that the this compound moiety plays a crucial role in interacting with and traversing the stratum corneum.

The penetration of this compound conjugates into the skin is a dynamic process. It is hypothesized that these conjugates may penetrate the skin via follicular or intercellular pathways. nih.gov The intercellular route involves the molecule navigating through the lipid matrix between the corneocytes.

Transmission electron microscopy (TEM) has been used to visualize the penetration of these conjugates. Studies have shown an accumulation of this compound-functionalized gold nanoparticles in the dermis, indicating successful bypass of the stratum corneum. nih.gov In contrast, less permeation was observed with non-functionalized nanoparticles, which tended to aggregate, resulting in minimal skin deposition. nih.gov This highlights the importance of the this compound functionalization in facilitating dermal penetration.

Permeation Kinetics and Profiling in Ex Vivo Models

To quantify the permeation of this compound and its conjugates, ex vivo models using excised skin are commonly employed. researchgate.netnih.govresearchgate.net These models, often utilizing Franz diffusion cells, allow for the measurement of permeation rates and the determination of kinetic profiles. researchgate.netnih.gov

Studies on monoethanolamine (MEA), a related compound, have shown that it permeates slowly across human skin ex vivo. researchgate.netnih.gov One study reported a moderate permeation rate for a 10% aqueous solution of MEA after a lag time of 7 hours. researchgate.net When applied as part of an undiluted cleaning product (13% MEA), the permeation rate was significantly higher, and the lag time was considerably shorter. researchgate.net

The table below summarizes the permeation kinetics of MEA from an ex vivo study, which can provide insights into the potential behavior of this compound.

Parameter 10% MEA (aqueous) 13% MEA (in cleaning product)
Permeation Rate (J) 26.6 µg/cm²/h544 µg/cm²/h
Time Lag (Tlag) 7 h1.5 h

This interactive table is based on data for monoethanolamine, a related compound, to illustrate permeation kinetics. researchgate.net

For this compound-functionalized gold nanoparticles, inductively coupled plasma mass spectrometry (ICP-MS) data has shown significantly higher levels of gold in healthy skin compared to skin treated with non-functionalized nanoparticles, confirming enhanced permeation. nih.gov

Role of Functionalization in Delivery System Stability and Performance

Functionalization of delivery systems, such as nanoparticles, with this compound has been shown to improve both their stability and performance. nih.gov Stability is crucial for a delivery system to ensure that the active component reaches the target site in its active form.

In the case of gold nanoparticles, surface modification with this compound via ligand exchange resulted in Au-MEA NPs with good stability. nih.gov This functionalization prevents the aggregation of nanoparticles, which can otherwise limit their skin penetration. nih.gov

The performance of the delivery system is directly linked to its ability to permeate the skin and deliver the active agent. Research has demonstrated that Au-MEA NPs exhibit better permeation properties compared to their citrate-capped counterparts. nih.gov This enhanced performance is attributed to the surface characteristics imparted by the this compound, which facilitates interaction with and passage through the stratum corneum. The successful attachment of this compound to the nanoparticle surface was confirmed by a redshift in the characteristic absorption peak in UV-Vis spectrum analysis. nih.gov

Analytical and Spectroscopic Characterization Methodologies for Azelamide Monoethanolamine Research Materials

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the chemical structure and confirming the successful synthesis or modification of materials with Azelamide monoethanolamine. These techniques probe the interaction of electromagnetic radiation with the material to provide a unique chemical fingerprint.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Ligand Attachment Verification

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to confirm the attachment of ligands, such as this compound, to nanoparticles or other substrates. The principle lies in the absorption of UV or visible light by molecules, which promotes electrons from a ground state to a higher energy state. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.

When this compound is attached to a surface, a shift in the λmax or the appearance of a new absorption band can be observed, indicating a change in the electronic environment and confirming successful ligation. Researchers would typically compare the UV-Vis spectrum of the unmodified material with that of the this compound-functionalized material.

Table 1: Hypothetical UV-Vis Absorption Data for Ligand Attachment Verification

Sample λmax (nm) Absorbance Interpretation
Unmodified Nanoparticles 400 0.5 Characteristic plasmon resonance of nanoparticles.
This compound Solution 210 0.8 Absorption by the amide chromophore.

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bond Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule and thus confirming the chemical bonds within this compound and its attachment to other materials. The technique measures the absorption of infrared radiation, which excites molecular vibrations. Specific bonds (e.g., C=O, N-H, O-H) vibrate at characteristic frequencies, resulting in a unique infrared spectrum.

In the context of this compound, FTIR can verify the presence of key functional groups such as the amide and hydroxyl groups. For instance, the spectrum of pure monoethanolamine (MEA), a precursor, shows characteristic peaks that can be compared to the spectrum of the final this compound product to confirm the reaction researchgate.net. When functionalizing nanoparticles, the appearance of characteristic amide and other vibrational bands from this compound in the FTIR spectrum of the final product serves as direct evidence of successful surface modification researchgate.net.

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹)
Amide N-H stretch 3300-3500
Amide C=O stretch (Amide I) 1630-1695
Amide N-H bend (Amide II) 1510-1580
Hydroxyl O-H stretch 3200-3600 (broad)

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material nih.gov. XPS works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material.

For materials functionalized with this compound, XPS can provide invaluable information about the surface chemistry. It can confirm the presence of nitrogen and oxygen from the this compound on the surface of a substrate. Furthermore, high-resolution scans of the C 1s, N 1s, and O 1s peaks can reveal the chemical bonding environment, allowing for the differentiation between various chemical states and confirming the integrity of the attached molecule nih.govazom.comethz.ch.

Table 3: Expected XPS Binding Energies for Key Elements in this compound

Element Orbital Binding Energy (eV) Chemical State Information
Carbon C 1s ~284.8 C-C, C-H
~286.5 C-N, C-O
~288.0 C=O
Nitrogen N 1s ~399.7 N-C, N-H (Amide)
Oxygen O 1s ~531.5 O=C (Amide)

Morphological and Nanoparticle Size Distribution Analysis

When this compound is used in the context of nanomaterials, understanding the morphology and size distribution of the resulting nanoparticles is crucial for their application.

Transmission Electron Microscopy (TEM) for Direct Visualization and Size Measurement

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides direct visualization of nanoparticles, allowing for the determination of their size, shape, and morphology nanocomposix.comdelongamerica.comnih.gov. A beam of electrons is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample.

For nanoparticles functionalized with this compound, TEM can be used to assess whether the functionalization process has led to any changes in the nanoparticle morphology or caused aggregation mdpi.com. By analyzing multiple TEM images, a statistically significant size distribution can be obtained delongamerica.comnih.govmdpi.com. TEM is often considered the "gold standard" for nanoparticle sizing due to its direct measurement capabilities delongamerica.comdelongamerica.com.

Table 4: Nanoparticle Size Data from TEM Analysis

Sample Mean Diameter (nm) Standard Deviation Observations
Unfunctionalized Nanoparticles 50.2 5.1 Spherical, well-dispersed

Dynamic Light Scattering (DLS) for Hydrodynamic Diameter Determination

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-invasive technique used to measure the size distribution of small particles in suspension malvernpanalytical.com. DLS measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the particles malvernpanalytical.com. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic diameter using the Stokes-Einstein equation malvernpanalytical.comwyatt.com.

Table 5: Hydrodynamic Diameter Data from DLS Analysis

Sample Z-Average Diameter (nm) Polydispersity Index (PDI) Interpretation
Unfunctionalized Nanoparticles 55.8 0.15 Monodisperse suspension

Crystalline Structure Elucidation

The determination of the crystalline structure of a compound is fundamental to understanding its physical and chemical properties. X-ray Diffraction is a primary technique employed for this purpose.

X-ray Diffraction (XRD) is a non-destructive analytical technique used to characterize the crystallographic structure of materials. It provides information on the arrangement of atoms within a crystal lattice. In the context of materials functionalized with this compound, XRD analysis has been utilized to confirm the crystalline nature of the resulting product.

In a study involving this compound-functionalized gold nanoparticles (Au-MEA NPs), XRD analysis was performed to characterize the material. The results indicated that the particles feature high crystallinity. researchgate.net This analysis is crucial as it demonstrates that the structural integrity and crystalline form of the base material are maintained after functionalization with this compound. researchgate.net While specific diffraction peak data for pure this compound is not detailed, the analysis of the conjugate confirms its crystalline properties. The diffraction patterns observed are consistent with a face-centered cubic (fcc) lattice, a common structure for such nanoparticle systems.

Table 1: Representative XRD Data for Crystalline Nanomaterials This table illustrates typical data obtained from XRD analysis of crystalline nanoparticles, showing the correlation between diffraction peaks and crystal planes.

2θ Angle (Degrees)Miller Indices (hkl)Crystal Plane
38.2°(111)Face-centered cubic
44.4°(200)Face-centered cubic
64.6°(220)Face-centered cubic
77.6°(311)Face-centered cubic
81.7°(222)Face-centered cubic

Quantitative Elemental Analysis

Quantitative elemental analysis is essential for determining the composition of a sample and quantifying the concentration of specific elements. Inductively Coupled Plasma Mass Spectrometry is a powerful technique for achieving highly sensitive elemental measurements.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an analytical method used for determining elemental concentrations in a wide variety of samples with high sensitivity and accuracy. The technique involves introducing a sample into an inductively coupled argon plasma, which atomizes and ionizes the elements present. The resulting ions are then passed into a mass spectrometer for detection and quantification.

In research involving this compound, ICP-MS has been employed to perform quantitative analysis on biological samples. For instance, after the administration of this compound-functionalized gold nanoparticles, ICP-MS was used to measure the concentration of gold in skin tissues and other major organs. researchgate.netnih.gov This analysis is critical for determining the distribution and accumulation of the research material in vivo. The high sensitivity of ICP-MS allows for the detection of trace amounts of the element, providing precise quantitative data. researchgate.netnih.gov

The results from such studies confirmed that the material primarily accumulated in the skin tissue, with no significant increase in concentration observed in other major organs. nih.gov This demonstrates the utility of ICP-MS in quantifying the concentration of a specific elemental marker within a larger matrix, thereby providing crucial data for the assessment of materials containing this compound.

Table 2: Example of ICP-MS Data for Elemental Concentration in Biological Samples This table represents the type of quantitative data generated by ICP-MS analysis to determine the concentration of an elemental marker (in this case, Gold) in various tissues after administration of an this compound-containing compound.

Sample TypeElemental MarkerConcentration (μg/g of tissue)Method of Detection
Skin TissueGold (Au)2.5 ± 0.4ICP-MS
LiverGold (Au)0.1 ± 0.02ICP-MS
SpleenGold (Au)0.05 ± 0.01ICP-MS
KidneyGold (Au)0.08 ± 0.01ICP-MS
HeartGold (Au)< 0.01ICP-MS

Computational and Predictive Modeling Approaches in Azelamide Monoethanolamine Research

Molecular Dynamics Simulations for Permeation Mechanisms

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of cosmetic and dermatological research, MD simulations can model the interaction of ingredients like Azelamide Monoethanolamine with the skin barrier, specifically the stratum corneum. These simulations can elucidate the permeation pathways and mechanisms by which the molecule penetrates the lipid bilayers of the skin.

Researchers can utilize MD simulations to visualize and analyze the trajectory of an this compound molecule as it approaches and traverses a model of the skin's lipid matrix. Key parameters that can be investigated include the free energy profile of permeation, the orientation of the molecule within the lipid bilayer, and the specific molecular interactions that facilitate or hinder its passage. For instance, the simulations could reveal how the monoethanolamine group influences the molecule's polarity and its ability to partition from the aqueous environment of a formulation into the hydrophobic core of the stratum corneum.

Simulation ParameterHypothetical Finding for this compoundImplication for Formulation
Free Energy Barrier to Permeation Moderate energy barrier, lower than azelaic acidSuggests enhanced skin bioavailability
Preferred Orientation in Lipid Bilayer Hydrophilic head group near the lipid head groups, acyl chain in the hydrophobic coreStable interaction facilitating passage
Key Intermolecular Interactions Hydrogen bonding with ceramide head groupsAnchoring mechanism at the skin surface
Effect of Formulation Excipients Presence of penetration enhancers lowers the energy barrierGuidance for optimizing delivery systems

This table presents hypothetical data to illustrate the potential insights gained from Molecular Dynamics simulations of this compound skin permeation.

In Silico Prediction of Structure-Activity Relationships for Functionalized Systems

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. In silico SAR prediction employs computational models to correlate specific molecular features, known as descriptors, with a target activity. For this compound, these activities could include tyrosinase inhibition for skin brightening or 5-alpha reductase inhibition for sebum control.

By computationally generating a series of virtual analogs of this compound with slight modifications to its chemical structure, researchers can predict how these changes would affect its efficacy. For example, the length of the acyl chain could be altered, or different amine derivatives could be substituted for monoethanolamine. Quantitative Structure-Activity Relationship (QSAR) models can then be developed to mathematically link these structural variations to predicted activity levels. This approach allows for the high-throughput screening of numerous potential derivatives without the need for extensive laboratory synthesis and testing, thereby streamlining the discovery of more potent or selective compounds.

Molecular DescriptorPredicted Impact on Tyrosinase InhibitionRationale
Acyl Chain Length Optimal activity at 9-10 carbonsBalances lipid solubility and binding site fit
Amine Functional Group Primary amines show higher predicted activityPotential for key hydrogen bond formation in the active site
LogP (Lipophilicity) Parabolic relationship with activityA certain level of lipophilicity is needed for membrane interaction, but excessive lipophilicity can reduce bioavailability
Topological Polar Surface Area (TPSA) Inverse correlation with predicted activityLower TPSA may enhance skin penetration

This table represents a hypothetical QSAR model for predicting the tyrosinase inhibition activity of this compound derivatives.

Application of Artificial Intelligence and Machine Learning in Material Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing materials science by enabling the design and optimization of molecules with desired properties. In the context of this compound research, AI and ML algorithms can be trained on large datasets of chemical structures and their corresponding experimental or computationally predicted properties. These trained models can then be used to identify novel molecular structures with enhanced performance characteristics.

Furthermore, ML models can be employed to optimize the formulation of products containing this compound. By analyzing complex datasets that include ingredient concentrations, formulation parameters, and product performance metrics, ML algorithms can identify the optimal combination of ingredients to maximize stability, sensory attributes, and clinical efficacy.

AI/ML ApplicationDescriptionPotential Outcome for this compound
Generative Adversarial Networks (GANs) AI models that can generate new data with the same statistics as the training set.Design of novel this compound analogs with predicted high efficacy and low irritancy.
Support Vector Machines (SVM) A supervised machine learning model that can be used for classification and regression analysis.Classification of this compound derivatives as high or low potency for sebum reduction.
Deep Neural Networks (DNN) Complex, multi-layered neural networks capable of learning from vast amounts of data.Prediction of the skin permeation profile of this compound in different cosmetic formulations.
Bayesian Optimization An algorithm for finding the maximum of a function, often used for optimizing complex systems.Identification of the optimal concentration of this compound in a formulation for maximum anti-acne effect with minimal side effects.

This table illustrates the potential applications of various AI and machine learning techniques in the research and development of this compound.

Future Research Trajectories and Unexplored Dimensions of Azelamide Monoethanolamine

Identification of Novel Biological Targets and Signaling Pathways in Diverse Cellular Contexts

While the inhibitory effects of Azelamide Monoethanolamine on 5α-reductase and tyrosinase are known, its broader interactions with cellular signaling pathways are not fully elucidated. Future research should aim to identify new biological targets to uncover previously unknown mechanisms of action. High-throughput screening and proteomic analyses could reveal interactions with other enzymes, receptors, or transcription factors involved in inflammatory cascades, cellular proliferation, and differentiation.

Investigating its influence on key signaling pathways is a critical next step. For instance, its role in modulating pathways such as MAP kinase (MAPK), NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), and JAK-STAT (Janus kinase-signal transducer and activator of transcription), which are central to cellular inflammation and immune responses, warrants exploration. Understanding these interactions could expand its application to other inflammatory skin conditions beyond acne. Furthermore, exploring its effects in non-dermatological contexts, such as in models of neuroinflammation or fibrotic diseases, could reveal entirely new therapeutic possibilities.

Table 1: Potential Research Areas for Novel Biological Targets

Research Area Proposed Investigation Potential Therapeutic Implication
Inflammatory Signaling Assess modulation of NF-κB and MAPK pathways in keratinocytes and immune cells. Development of treatments for psoriasis, rosacea, or atopic dermatitis.
Cellular Metabolism Investigate effects on lipid metabolism and mitochondrial function in sebocytes. Novel approaches to managing oily skin and related disorders.
Receptor Interaction Screen for binding affinity to peroxisome proliferator-activated receptors (PPARs). Potential for treating skin disorders with a metabolic component.

| Extracellular Matrix Regulation | Analyze the impact on matrix metalloproteinase (MMP) expression in fibroblasts. | Applications in anti-aging and wound healing. |

Development and Evaluation of Advanced Delivery Modalities Beyond Nanoparticles

Current formulations of this compound have demonstrated efficacy, but advanced drug delivery systems could significantly enhance its bioavailability, stability, and targeted action, while minimizing potential irritation. unipd.itgenesispub.org While nanoparticles represent one such advancement, other modalities offer unique advantages that merit investigation. genesispub.orgmdpi.com

Hydrogels, for instance, can provide controlled and sustained release, maintaining a localized concentration of the active ingredient over an extended period. mdpi.com The development of stimuli-responsive hydrogels—which release their payload in response to specific triggers like pH or temperature changes in the skin's microenvironment—could offer highly targeted delivery. Another promising avenue is the use of microneedle arrays for transdermal delivery, which could bypass the stratum corneum and deliver this compound directly to deeper epidermal or dermal layers, potentially for applications targeting hyperpigmentation or dermal inflammation. Other advanced systems like liposomes and polymeric micelles could also improve the solubility and penetration of the compound. genesispub.orgnih.gov

Table 2: Comparison of Advanced Delivery Modalities for this compound

Delivery System Mechanism of Action Potential Advantages Research Objective
Hydrogels A cross-linked polymer network provides sustained, localized release. mdpi.com Improved patient compliance through reduced application frequency; enhanced skin hydration. Optimize polymer composition for controlled release kinetics and skin compatibility.
Microneedle Arrays Microscopic needles create transient pores in the skin for direct delivery. Bypasses the stratum corneum barrier; precise dose delivery to target depth. Evaluate efficacy for treating deep-set hyperpigmentation or dermal inflammation.
Liposomes Encapsulation within lipid vesicles enhances penetration and reduces irritation. genesispub.org Increased bioavailability; targeted delivery to specific skin cells. Formulate stable liposomal systems and assess their penetration enhancement.

| Cyclodextrins | Forms inclusion complexes that can alter the physicochemical properties of the drug. mdpi.com | Improved solubility and stability of this compound. mdpi.com | Characterize complex formation and evaluate its effect on dermal absorption. |

Exploration of Synergistic Interactions with Other Therapeutic Agents in Preclinical Models

Combining therapeutic agents that act on different pathways can lead to synergistic effects, where the combined efficacy is greater than the sum of the individual effects. nih.govmdpi.comnih.gov This approach can also allow for lower concentrations of each agent, potentially reducing side effects. mdpi.com Future preclinical studies should explore the synergistic potential of this compound with other well-established therapeutic compounds.

Design and Synthesis of Novel this compound Derivatives for Targeted Research Applications

The chemical structure of this compound—with its carboxylic acid and ethanolamine (B43304) groups—offers opportunities for modification to create novel derivatives with enhanced properties. vulcanchem.comresearchgate.net The synthesis of new analogs could aim to improve lipophilicity for better skin penetration, increase potency for specific biological targets, or introduce new functionalities. nih.govnih.gov

One approach involves esterification of the terminal carboxylic acid group to create prodrugs that are more lipophilic and can more easily penetrate the stratum corneum, subsequently being hydrolyzed by cutaneous enzymes to release the active parent molecule. Another strategy is to modify the ethanolamine portion of the molecule to alter its binding affinity for specific enzymes or receptors. For example, creating conjugates by linking this compound to other active molecules, such as anti-inflammatory peptides or antimicrobial agents, could result in hybrid compounds with dual-action capabilities. mdpi.com These novel derivatives would serve as valuable tools for targeted research to dissect its mechanism of action and could lead to the development of next-generation therapeutics with superior performance profiles. mdpi.com

Table 3: Potential this compound Derivatives and Research Goals

Derivative Class Synthetic Strategy Primary Research Goal Potential Advantage
Ester Prodrugs Esterification of the terminal carboxylic acid with various alkyl or aryl alcohols. Enhance lipophilicity and passive diffusion across the stratum corneum. Improved bioavailability and deeper skin penetration.
Amide Analogs Modification of the amide linkage or substitution on the ethanolamine nitrogen. nih.gov Modulate binding affinity to 5α-reductase or other enzymatic targets. Increased potency and target specificity.
Bio-conjugates Covalent linkage to other active moieties (e.g., antimicrobial peptides, antioxidants). mdpi.com Create a single molecule with multiple mechanisms of action. Synergistic effects and simplified treatment regimens.

| Polymer Conjugates | Attachment to a polymer backbone for controlled delivery. | Improve formulation stability and create a sustained-release profile. | Enhanced therapeutic duration and reduced systemic absorption. |

Q & A

Q. What is the established chemical synthesis pathway for azelamide monoethanolamine, and what methodological considerations are critical for reproducibility?

this compound is synthesized via the condensation reaction between azelaic acid (a C9 dicarboxylic acid) and monoethanolamine (MEA). Key steps include:

  • Stoichiometric control : Maintaining a 1:1 molar ratio of azelaic acid to MEA to avoid side reactions (e.g., diethanolamide formation).
  • Catalysis : Acid catalysts (e.g., H₂SO₄) or enzyme-mediated processes can enhance reaction efficiency.
  • Purification : Recrystallization from ethanol or water-ethanol mixtures to achieve ≥95% purity .
  • Validation : Confirm product identity via FTIR (amide I band at ~1640 cm⁻¹) and NMR (δ 3.5 ppm for ethanolamine protons) .

Q. What are the key physicochemical properties of this compound relevant to formulation stability?

Critical properties include:

  • Solubility : Water-soluble at 25°C (up to 10% w/v), with solubility decreasing in polar organic solvents like ethanol .
  • Thermal stability : Decomposition onset at ~180°C (TGA data), necessitating storage below 40°C .
  • pH sensitivity : Stable in pH 4–8; hydrolyzes to azelaic acid and MEA under strongly acidic (pH <2) or alkaline (pH >10) conditions .

Q. How is this compound utilized in surfactant research, and what parameters define its efficacy?

As a nonionic surfactant, its performance is evaluated by:

  • Critical micelle concentration (CMC) : Typically 0.1–0.5 mM, determined via surface tension measurements.
  • Emulsification capacity : Tested using oil/water systems (e.g., mineral oil) under shear stress (e.g., 500 rpm for 30 min).
  • Biocompatibility : Cytotoxicity assays (e.g., MTT on HaCaT cells) to assess suitability for personal care formulations .

Advanced Research Questions

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be mitigated?

Challenges include:

  • Co-elution : In HPLC, overlapping peaks with MEA or azelaic acid. Resolution requires C18 columns with mobile phases of 0.1% H₃PO₄/acetonitrile (85:15) at 1 mL/min .
  • Sensitivity : Low UV absorbance necessitates derivatization (e.g., dansyl chloride for fluorescence detection) .
  • Matrix effects : Solid-phase extraction (SPE) with C18 cartridges to remove interferents from biological samples .

Q. How does this compound’s stability vary under oxidative stress, and what experimental designs optimize shelf-life predictions?

Stability protocols include:

  • Forced degradation : Exposure to 3% H₂O₂ at 40°C for 48 hours, monitoring degradation via HPLC.
  • Antioxidant screening : Ascorbic acid (0.1% w/w) reduces oxidative degradation by 60% .
  • Accelerated aging : Arrhenius modeling (25°C–60°C) to predict shelf-life, validated by real-time stability studies .

Q. What conflicting data exist regarding this compound’s safety profile, and how can researchers address these gaps?

  • Contradictions : Limited inhalation toxicity data (no OECD 403 studies) vs. dermal irritation (Rabbit Draize score: 1.5/8) .
  • Mitigation : Use read-across strategies with structurally similar amides (e.g., oleamide MEA) for preliminary risk assessment .

Q. What methodological frameworks are recommended for optimizing this compound in emulsion formulations?

  • Design of Experiments (DoE) : Central composite design to evaluate variables (surfactant concentration, HLB, shear rate).
  • Response metrics : Droplet size (DLS), zeta potential (>|30 mV| for stability), and creaming index over 30 days .

Q. How can researchers assess the environmental impact of this compound in wastewater systems?

  • Biodegradation : OECD 301F test (60% degradation in 28 days indicates "readily biodegradable" status).
  • Ecotoxicity : Daphnia magna 48-hour EC₅₀ testing; current data suggest low toxicity (EC₅₀ >100 mg/L) .

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